Cas no 312917-08-1 (4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide)

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 312917-08-1
- CBMicro_029739
- 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- F0016-0301
- BIM-0029495.P001
- Oprea1_659330
- AKOS002997314
- 4-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
-
- Inchi: 1S/C16H13BrN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20)
- InChI Key: MKFGYBLHTOHTAI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(NC1=NC2C(=CC=CC=2S1)OCC)=O
Computed Properties
- Exact Mass: 375.98811g/mol
- Monoisotopic Mass: 375.98811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5Ų
- XLogP3: 4.6
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0016-0301-10mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-2μmol |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-40mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-10μmol |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-3mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-4mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-2mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-20mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-25mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0016-0301-100mg |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
312917-08-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Related Literature
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
Additional information on 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Recent Advances in the Study of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 312917-08-1)
The compound 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 312917-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzothiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and evaluating its pharmacological properties.
One of the key findings in recent research is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibits potent inhibitory activity against p38 MAP kinase, a critical mediator of inflammatory responses. The study reported an IC50 value of 0.8 μM, highlighting its potential as a lead compound for developing new anti-inflammatory drugs.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's role in cancer therapy. A preclinical study conducted by researchers at the University of Cambridge revealed that 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide induces apoptosis in certain cancer cell lines by modulating the Bcl-2 family proteins. The study, published in Cancer Research in early 2024, showed a significant reduction in tumor growth in mouse xenograft models, suggesting its potential as an anticancer agent.
The synthetic chemistry of this compound has also seen advancements. A recent publication in Organic Process Research & Development described an improved synthetic route for 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, achieving a yield of 78% with higher purity compared to previous methods. The new protocol utilizes a one-pot amidation reaction, significantly reducing the number of purification steps and making it more suitable for scale-up production.
Pharmacokinetic studies have provided valuable insights into the compound's drug-like properties. Research published in the European Journal of Pharmaceutical Sciences in 2023 reported favorable oral bioavailability (62%) and a half-life of 4.2 hours in rat models. These findings, combined with its demonstrated efficacy in various disease models, position 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide as a promising candidate for further drug development.
Despite these promising results, challenges remain in the clinical translation of this compound. Recent toxicology studies have identified potential hepatotoxicity at higher doses, prompting researchers to explore structural modifications to improve its safety profile. Several research groups are currently investigating analogs of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide with enhanced selectivity and reduced off-target effects.
Looking forward, the compound's unique chemical scaffold and demonstrated biological activities make it a valuable tool for both therapeutic development and chemical biology research. Ongoing studies are exploring its potential in neurodegenerative diseases and metabolic disorders, with preliminary data showing encouraging results. As research progresses, 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 312917-08-1) continues to emerge as a versatile molecule with broad applications in medicinal chemistry and drug discovery.
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